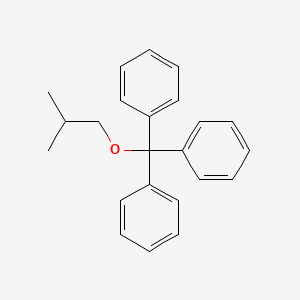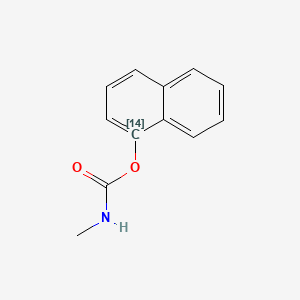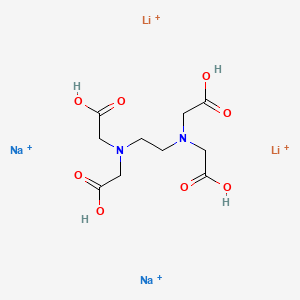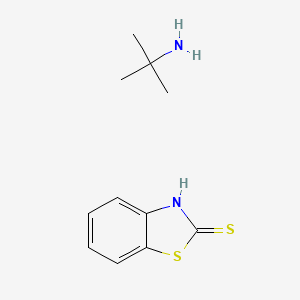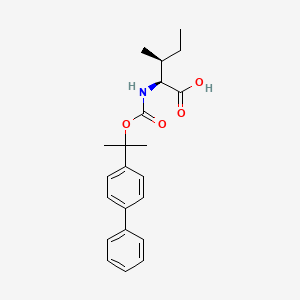
Einecs 300-579-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 300-579-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
Chemical Reactions Analysis
Einecs 300-579-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of different products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 300-579-2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to understand cellular processes and interactions.
Mechanism of Action
The mechanism of action of Einecs 300-579-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with cellular membranes: The compound can alter membrane permeability and affect cellular functions.
Modulating signaling pathways: This compound can influence signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Einecs 300-579-2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, another compound with distinct properties and uses.
Einecs 239-934-0: Mercurous oxide, which has unique chemical reactions and applications.
This compound stands out due to its specific chemical structure and versatile applications in various scientific fields.
Properties
CAS No. |
93942-28-0 |
|---|---|
Molecular Formula |
C15H33NO4 |
Molecular Weight |
291.43 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11(12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H,12,13);5-7H,1-4H2 |
InChI Key |
UHDTYIMIPQQZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.C(CO)NCCO |
Related CAS |
93942-28-0 93882-26-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


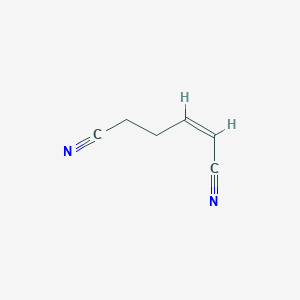
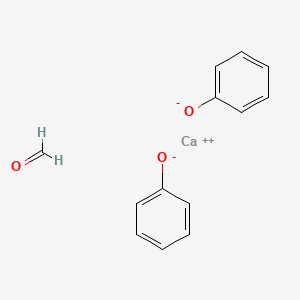

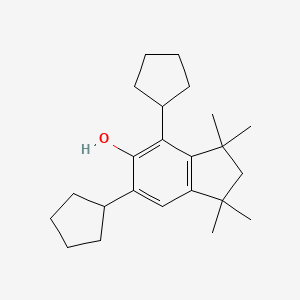
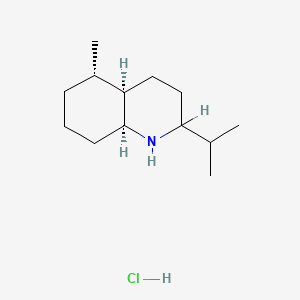
![N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12673324.png)



